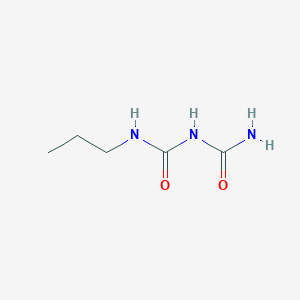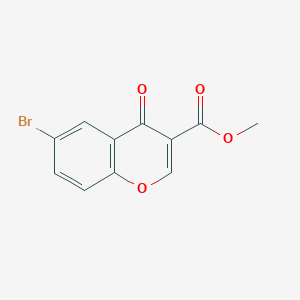![molecular formula C15H14N2O4 B13991682 Ethyl 6-oxo-2-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate CAS No. 76972-98-0](/img/structure/B13991682.png)
Ethyl 6-oxo-2-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-oxo-8-phenyl-4-oxa-1,9-diazabicyclo[4.3.0]nona-6,8-diene-7-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a combination of oxazole and diazabicyclo frameworks, which contribute to its distinctive chemical properties.
準備方法
The synthesis of ethyl 3-oxo-8-phenyl-4-oxa-1,9-diazabicyclo[4.3.0]nona-6,8-diene-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone with an amide.
Construction of the diazabicyclo framework: This step involves the formation of the bicyclic structure through a series of cyclization reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Introduction of the ester group: The final step involves the esterification of the carboxylic acid group using ethanol and a suitable catalyst, such as sulfuric acid.
Industrial production methods for this compound may involve optimization of these steps to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Ethyl 3-oxo-8-phenyl-4-oxa-1,9-diazabicyclo[4.3.0]nona-6,8-diene-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or alkoxides replace existing groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Ethyl 3-oxo-8-phenyl-4-oxa-1,9-diazabicyclo[4.3.0]nona-6,8-diene-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism by which ethyl 3-oxo-8-phenyl-4-oxa-1,9-diazabicyclo[4.3.0]nona-6,8-diene-7-carboxylate exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s bicyclic structure allows it to fit into binding sites on these targets, modulating their activity and leading to various biological effects. Pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Ethyl 3-oxo-8-phenyl-4-oxa-1,9-diazabicyclo[4.3.0]nona-6,8-diene-7-carboxylate can be compared with other similar compounds, such as:
Oxazole derivatives: These compounds share the oxazole ring structure and have similar reactivity and applications.
Diazabicyclo compounds: These compounds have a similar bicyclic framework and are used in similar research and industrial applications.
Ester derivatives: Compounds with ester functional groups often have similar chemical properties and reactivity.
The uniqueness of ethyl 3-oxo-8-phenyl-4-oxa-1,9-diazabicyclo[4.3.0]nona-6,8-diene-7-carboxylate lies in its combination of these structural features, which gives it a distinct set of properties and applications.
特性
CAS番号 |
76972-98-0 |
|---|---|
分子式 |
C15H14N2O4 |
分子量 |
286.28 g/mol |
IUPAC名 |
ethyl 6-oxo-2-phenyl-4,7-dihydropyrazolo[5,1-c][1,4]oxazine-3-carboxylate |
InChI |
InChI=1S/C15H14N2O4/c1-2-20-15(19)13-11-9-21-12(18)8-17(11)16-14(13)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChIキー |
HSCDNDPTYTUVSV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C2COC(=O)CN2N=C1C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-(4-Chlorobenzoyl)-1,7-bis(4-chlorophenyl)-2-[hydroxy(pyridin-4-yl)methyl]-3,5-di(pyridin-4-yl)heptane-1,7-dione](/img/structure/B13991629.png)
![2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane](/img/structure/B13991636.png)


![3-bromo-6-propan-2-yl-5H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13991648.png)

![2-[(Diphenylmethyl)sulfanyl]ethanethiol](/img/structure/B13991657.png)



